molecular formula C8H11NO2 B15339494 Octopamine-13C2,15N

Octopamine-13C2,15N

Cat. No.: B15339494
M. Wt: 156.16 g/mol
InChI Key: QHGUCRYDKWKLMG-XGOBPNGOSA-N
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Description

Octopamine-13C2,<sup>15</sup>N (CAS 1189693-94-4) is a stable isotope-labeled derivative of octopamine, a biogenic amine structurally analogous to noradrenaline. It serves as a critical neurosecretory agent in both vertebrates and invertebrates, facilitating research into neurotransmitter dynamics, metabolic pathways, and receptor interactions . The compound is doubly labeled with <sup>13</sup>C at two carbon positions and <sup>15</sup>N at the amine group, enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Available commercially at 100 µg for $330, it is stored under standard laboratory conditions (-20°C) to ensure stability .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

156.16 g/mol

IUPAC Name

4-(2-(15N)azanyl-1-hydroxy(1,2-13C2)ethyl)phenol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/i5+1,8+1,9+1

InChI Key

QHGUCRYDKWKLMG-XGOBPNGOSA-N

Isomeric SMILES

C1=CC(=CC=C1[13CH]([13CH2][15NH2])O)O

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octopamine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the octopamine molecule. This can be achieved through the use of labeled precursors in the synthetic pathway. One common method involves the use of 13C-labeled glucose and 15N-labeled ammonium salts in microbial fermentation processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation using genetically modified microorganisms that can incorporate the stable isotopes into the desired compound. The fermentation process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the labeled product .

Chemical Reactions Analysis

Types of Reactions

Octopamine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of octopamine, such as N-alkylated or N-acylated compounds, which can have different biological activities and properties .

Scientific Research Applications

Octopamine-13C2,15N has a wide range of applications in scientific research:

Mechanism of Action

Octopamine-13C2,15N exerts its effects by binding to and activating specific receptors on the surface of cells. In invertebrates, it primarily interacts with octopamine receptors, which are G-protein-coupled receptors that mediate various physiological responses. These receptors are involved in pathways that regulate metabolism, stress responses, and reproductive behaviors .

Comparison with Similar Compounds

Comparative Analysis with Similar Isotope-Labeled Compounds

Structural and Isotopic Comparisons

Table 1: Key Properties of Octopamine-13C2,<sup>15</sup>N and Analogous Compounds

Compound Name Molecular Formula Isotopic Labels Primary Applications Purity Storage Price (100 µg)
Octopamine-13C2,<sup>15</sup>N C8H11<sup>13</sup>C2<sup>15</sup>NO2 <sup>13</sup>C2, <sup>15</sup>N Neurotransmitter research, MS/NMR ≥95% -20°C $330
N-Octanoylglycine-13C2,<sup>15</sup>N C8<sup>13</sup>C2H19<sup>15</sup>NO3 <sup>13</sup>C2, <sup>15</sup>N Metabolic disorder studies, drug R&D ≥95% -20°C NA
Octopamine-13C2,<sup>15</sup>N Acetic Acid Not specified <sup>13</sup>C2, <sup>15</sup>N Neurochemical derivatization ≥95% -20°C NA
Phenelzine-d4 Sulfate C8H10D4N2·H2SO4 D4 MAO inhibitor studies ≥95% -20°C NA
Functional and Application Differences
  • Octopamine-13C2,<sup>15</sup>N : Primarily used to trace octopamine’s role in synaptic transmission and its interaction with adrenergic receptors. Its isotopic labeling allows precise quantification in complex biological matrices .
  • N-Octanoylglycine-13C2,<sup>15</sup>N: A glycine derivative labeled for investigating lipid metabolism and acyltransferase activity.
  • Octopamine-13C2,<sup>15</sup>N Acetic Acid : A carboxylated derivative of octopamine, likely used to enhance solubility or facilitate conjugation in assay systems .
  • Phenelzine-d4 Sulfate: A deuterated monoamine oxidase (MAO) inhibitor, contrasting with octopamine’s agonist activity. Its labeling focuses on pharmacokinetic studies rather than neurotransmitter mapping .
Stability and Analytical Performance
  • Isotope Placement: Octopamine-13C2,<sup>15</sup>N’s labels are strategically positioned at the benzene ring (<sup>13</sup>C) and amine group (<sup>15</sup>N), minimizing isotopic exchange and ensuring MS signal fidelity. N-Octanoylglycine-13C2,<sup>15</sup>N shares similar stability due to its aliphatic <sup>13</sup>C labels .
  • Purity : All compounds listed achieve ≥95% purity, meeting industry standards for biochemical research .

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